Cas no 1805194-92-6 (6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine)

6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine
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- インチ: 1S/C7H7BrF2N2/c8-3-4-1-2-5(11)12-6(4)7(9)10/h1-2,7H,3H2,(H2,11,12)
- InChIKey: JHMVUGQGNSWENO-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC=C(N)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 38.9
6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078695-250mg |
6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine |
1805194-92-6 | 97% | 250mg |
$484.80 | 2022-04-01 | |
Alichem | A029078695-500mg |
6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine |
1805194-92-6 | 97% | 500mg |
$823.15 | 2022-04-01 | |
Alichem | A029078695-1g |
6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine |
1805194-92-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridineに関する追加情報
Introduction to 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine (CAS No. 1805194-92-6)
6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine (CAS No. 1805194-92-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. The presence of a bromomethyl group, an amino group, and a difluoromethyl substituent on the pyridine ring imparts distinct chemical and biological properties, making it a valuable building block in synthetic chemistry.
The structure of 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine is defined by its pyridine core, which is a six-membered heterocyclic aromatic ring containing one nitrogen atom. The amino group at the 6-position and the bromomethyl group at the 3-position provide reactive sites for further functionalization, while the difluoromethyl group at the 2-position introduces steric and electronic effects that can influence the compound's reactivity and biological activity. These features collectively contribute to its utility in the synthesis of complex molecules and drug candidates.
In recent years, research on 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine has focused on its potential as an intermediate in the synthesis of pharmaceuticals. One notable application is in the development of antimicrobial agents. Studies have shown that compounds derived from this scaffold exhibit potent antibacterial and antifungal activities against a range of pathogens. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine demonstrated significant inhibition of bacterial growth, particularly against multidrug-resistant strains.
Beyond antimicrobial applications, 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine has also been explored for its anticancer properties. Research conducted at the National Institutes of Health (NIH) has identified several derivatives that exhibit selective cytotoxicity against various cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including disruption of DNA replication and activation of programmed cell death pathways. The unique combination of functional groups in 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine allows for fine-tuning of these properties, making it a promising lead compound for further optimization.
The synthesis of 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine involves several well-established chemical reactions. One common approach is to start with a commercially available pyridine derivative and sequentially introduce the desired functional groups through substitution and addition reactions. For example, the bromination of a suitable pyridine precursor followed by nucleophilic substitution with an amino group and subsequent introduction of the difluoromethyl moiety can yield the target compound with high purity and yield. This synthetic route has been optimized to minimize side reactions and ensure scalability for industrial production.
In addition to its direct applications in drug discovery, 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine serves as a valuable building block in combinatorial chemistry. Its modular structure allows for rapid generation of diverse libraries of compounds through parallel synthesis techniques. This capability is particularly useful in high-throughput screening campaigns aimed at identifying new leads for various therapeutic targets. The ability to rapidly synthesize and screen large numbers of derivatives has accelerated the drug discovery process and led to the identification of several promising candidates.
The safety profile of 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine is an important consideration in its development as a pharmaceutical intermediate. Preclinical studies have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any new chemical entity, thorough toxicological evaluation is essential to ensure its safety for human use. Ongoing research aims to further elucidate the pharmacokinetic properties and potential side effects associated with this compound.
In conclusion, 6-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine (CAS No. 1805194-92-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting infectious diseases and cancer. As research continues to advance our understanding of this compound's properties and potential uses, it is likely to play an increasingly important role in the discovery and development of new drugs.
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